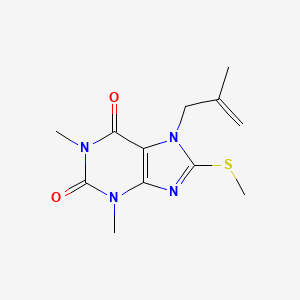

1,3-dimethyl-7-(2-methylallyl)-8-(methylthio)-1H-purine-2,6(3H,7H)-dione

説明

1,3-Dimethyl-7-(2-methylallyl)-8-(methylthio)-1H-purine-2,6(3H,7H)-dione is a xanthine derivative characterized by:

- 1,3-Dimethyl groups at positions 1 and 2.

- Methylthio (-SMe) group at position 8, a sulfur-containing substituent that may enhance lipophilicity and modulate electronic effects.

This compound belongs to a class of purine-2,6-diones with diverse pharmacological applications, including central nervous system (CNS) modulation, analgesia, and enzyme inhibition. Its structural features are critical for its physicochemical properties and biological interactions.

特性

IUPAC Name |

1,3-dimethyl-7-(2-methylprop-2-enyl)-8-methylsulfanylpurine-2,6-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N4O2S/c1-7(2)6-16-8-9(13-11(16)19-5)14(3)12(18)15(4)10(8)17/h1,6H2,2-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIVURSGSEOUANP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)CN1C2=C(N=C1SC)N(C(=O)N(C2=O)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-dimethyl-7-(2-methylallyl)-8-(methylthio)-1H-purine-2,6(3H,7H)-dione typically involves multi-step organic reactions. One common synthetic route includes:

Starting Material: The synthesis begins with a purine derivative.

Alkylation: The purine derivative undergoes alkylation to introduce the 1,3-dimethyl groups.

Thioether Formation: The 8-(methylthio) group is introduced via a thioether formation reaction, often using methylthiol as a reagent.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

Batch Processing: Utilizing large reactors to carry out the multi-step synthesis.

Catalysts: Employing specific catalysts to enhance reaction rates and yields.

Purification: Using techniques such as crystallization, distillation, and chromatography to purify the final product.

化学反応の分析

Types of Reactions

1,3-dimethyl-7-(2-methylallyl)-8-(methylthio)-1H-purine-2,6(3H,7H)-dione can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound to its corresponding alcohols or amines.

Substitution: Nucleophilic substitution reactions can replace the methylthio group with other functional groups.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Nucleophiles: Halides, amines, thiols.

Major Products

Oxidation Products: Sulfoxides, sulfones.

Reduction Products: Alcohols, amines.

Substitution Products: Varied depending on the nucleophile used.

科学的研究の応用

1,3-dimethyl-7-(2-methylallyl)-8-(methylthio)-1H-purine-2,6(3H,7H)-dione has several applications in scientific research:

Chemistry

Catalysis: Used as a ligand in catalytic reactions.

Material Science: Incorporated into polymers for enhanced properties.

Biology

Enzyme Inhibition: Acts as an inhibitor for certain enzymes.

Signal Transduction: Involved in cellular signaling pathways.

Medicine

Drug Development: Potential use in developing new pharmaceuticals.

Therapeutic Agents: Investigated for its therapeutic properties.

Industry

Agriculture: Used in the synthesis of agrochemicals.

Cosmetics: Incorporated into formulations for its beneficial properties.

作用機序

The mechanism of action of 1,3-dimethyl-7-(2-methylallyl)-8-(methylthio)-1H-purine-2,6(3H,7H)-dione involves:

Molecular Targets: Binding to specific enzymes or receptors.

Pathways: Modulating signaling pathways, such as kinase or phosphatase pathways.

Effects: Inhibition or activation of biological processes, leading to therapeutic outcomes.

類似化合物との比較

Comparative Analysis with Structural Analogs

Substituent Variations at Position 7 and 8

The substituents at positions 7 and 8 significantly influence biological activity and pharmacokinetics. Below is a comparison of key analogs:

Key Observations:

- Position 7 :

- Position 8: Methylthio (-SMe) provides moderate lipophilicity (logP ~1.5–2.0 estimated), contrasting with polar groups like aminopiperidinyl (linagliptin) or pyridinyloxy (3j) . Bromine in 8-bromo-theophylline derivatives serves as a versatile handle for further functionalization .

Pharmacological and Functional Comparisons

CNS and Analgesic Activity

- Caffeine analogs (e.g., 3j and 3m) lose CNS stimulation but retain analgesia when position 8 is substituted with pyridinyloxy groups . The target compound’s methylthio group may similarly dissociate CNS effects from analgesic properties.

- Methylthio vs. thio (-SH) : Thio groups in 8-thio-theophyllines () show enhanced antioxidant activity, whereas methylthio may improve stability and bioavailability .

Enzyme Inhibition Potential

- Linagliptin’s aminopiperidinyl group enables potent DPP-4 binding, while NCT-501’s piperidinyloxy-pyrimidinyl moiety targets aldehyde dehydrogenase .

Anticancer and Cytotoxic Activity

- Triazolylmethoxy derivatives (e.g., 22a) exhibit anticancer activity via in silico predictions, likely through intercalation or topoisomerase inhibition . The target compound’s 2-methylallyl group may confer cytotoxicity via alkylation or reactive oxygen species (ROS) generation.

Physicochemical Properties

生物活性

1,3-Dimethyl-7-(2-methylallyl)-8-(methylthio)-1H-purine-2,6(3H,7H)-dione is a purine derivative that has garnered attention for its potential biological activities. This compound, often referred to in the literature by its IUPAC name or CAS number (374086-32-5), exhibits various pharmacological properties that make it a subject of interest in medicinal chemistry and biochemistry.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of 280.35 g/mol. The structure features a purine core modified with methyl and allyl groups, which are believed to influence its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 280.35 g/mol |

| CAS Number | 374086-32-5 |

The biological activity of this compound is primarily attributed to its interaction with various biochemical pathways. Key mechanisms include:

- Enzyme Inhibition : Research indicates that this compound may inhibit enzymes involved in purine metabolism, which could affect nucleic acid synthesis and cellular proliferation.

- Antioxidant Properties : It has been noted for its potential to scavenge free radicals, thereby reducing oxidative stress in cells.

- Anti-inflammatory Effects : Preliminary studies suggest that it may modulate inflammatory pathways, making it a candidate for further investigation in inflammatory diseases.

Anticancer Activity

Several studies have explored the anticancer potential of 1,3-dimethyl-7-(2-methylallyl)-8-(methylthio)-1H-purine-2,6(3H,7H)-dione:

- Cell Line Studies : In vitro assays on cancer cell lines have shown that this compound can induce apoptosis and inhibit cell growth. For instance, studies conducted on breast and colon cancer cell lines demonstrated significant reductions in cell viability upon treatment with varying concentrations of the compound.

Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties:

- Bacterial Inhibition : Tests against various bacterial strains have indicated that it possesses antibacterial activity, potentially useful in developing new antibiotics.

Neuroprotective Effects

Emerging research suggests neuroprotective properties:

- Neuroprotection in Models : Animal models of neurodegenerative diseases have shown that administration of this compound can improve cognitive function and reduce neuronal death.

Case Studies

- Study on Cancer Cell Lines : A study published in Journal of Medicinal Chemistry demonstrated that the compound inhibited the growth of breast cancer cells by inducing apoptosis through the activation of caspase pathways.

- Antimicrobial Efficacy : Research published in Phytotherapy Research highlighted the effectiveness of this compound against Staphylococcus aureus, indicating its potential as an alternative treatment for antibiotic-resistant infections.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。